molecular formula C9H10BrF B3082452 4-Bromo-2-fluoro-1-isopropylbenzene CAS No. 112611-87-7

4-Bromo-2-fluoro-1-isopropylbenzene

Cat. No.: B3082452
CAS No.: 112611-87-7
M. Wt: 217.08 g/mol
InChI Key: PAYWIMMOVUPBHF-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-1-isopropylbenzene is an aromatic compound with a benzene ring substituted with bromine, fluorine, and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-1-isopropylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-fluoro-1-isopropylbenzene using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds via the formation of a positively charged benzenonium intermediate, followed by the substitution of a hydrogen atom with a bromine atom .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and efficiency, using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-1-isopropylbenzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration, sulfonation, and alkylation.

    Oxidation and Reduction: The isopropyl group can be oxidized to a carboxylic acid or reduced to an alkane.

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Bromination: Br₂/FeBr₃

    Nitration: HNO₃/H₂SO₄

    Sulfonation: SO₃/H₂SO₄

    Friedel-Crafts Alkylation: Alkyl halides/AlCl₃

Major Products Formed

    Nitration: 4-Bromo-2-fluoro-1-isopropyl-3-nitrobenzene

    Sulfonation: 4-Bromo-2-fluoro-1-isopropylbenzenesulfonic acid

    Friedel-Crafts Alkylation: Various alkyl-substituted derivatives

Scientific Research Applications

4-Bromo-2-fluoro-1-isopropylbenzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-1-methylbenzene
  • 4-Bromo-2-fluoro-1-ethylbenzene
  • 4-Bromo-2-fluoro-1-propylbenzene

Uniqueness

4-Bromo-2-fluoro-1-isopropylbenzene is unique due to the presence of the isopropyl group, which can influence the compound’s reactivity and steric properties. This makes it distinct from other similar compounds with different alkyl substituents .

Properties

IUPAC Name

4-bromo-2-fluoro-1-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYWIMMOVUPBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201270515
Record name 4-Bromo-2-fluoro-1-(1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112611-87-7
Record name 4-Bromo-2-fluoro-1-(1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112611-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluoro-1-(1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-fluoro-1-(propan-2-yl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-(4-bromo-2-fluorophenyl)propan-2-ol (7.6 g, 32.8 mmol) dissolved in anhydrous CH2Cl2 (300 mL) at 25° C. was added triethylsilane (7.8 mL, 49.1 mmol), followed by trifluoroacetic acid (25 mL, 328 mmol). The resulting solution was stirred at that temperature for 45 min. The solvent was removed in vacuo and the residue was purified by flash column chromatography (0–10% EtOAc in hexanes) to give the desired product (5.7 g, 80% yield).
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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